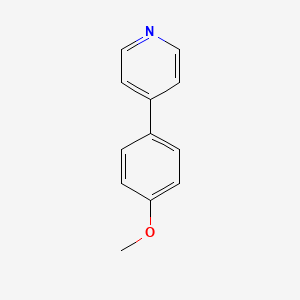

4-(4-甲氧基苯基)吡啶

概述

描述

4-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted with a 4-methoxyphenyl group

科学研究应用

4-(4-Methoxyphenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

Industry: It is used in the production of materials with specific electronic or optical properties

作用机制

Target of Action

A structurally similar compound, apixaban, which contains a 1-(4-methoxyphenyl) group, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects . In the case of Apixaban, it inhibits the coagulation cascade, reducing thrombin generation .

Pharmacokinetics

Apixaban, a related compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Pyridine derivatives have been shown to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize pyridine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .

安全和危害

The safety data sheet for “4-(4-Methoxyphenyl)pyridine” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects .

未来方向

The future directions for “4-(4-Methoxyphenyl)pyridine” and related compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

生化分析

Biochemical Properties

4-(4-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in catalytic systems involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of 4-(4-Methoxyphenyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the catalytic system mentioned earlier, the compound interacts with bis(4-methoxyphenyl)selenide and DMAP, leading to the formation of a quaternary selenium intermediate . These interactions highlight the compound’s role in biochemical reactions at the molecular level.

准备方法

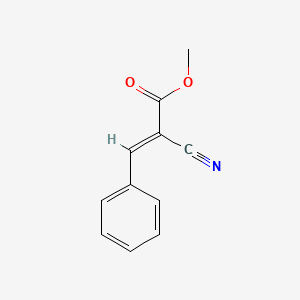

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methoxyphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine. For example, 4-bromoanisole can be reacted with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(4-Methoxyphenyl)pyridine often involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

4-(4-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

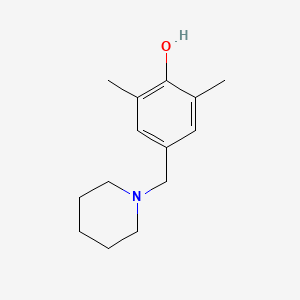

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the pyridine ring results in a piperidine derivative.

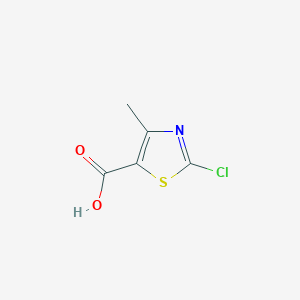

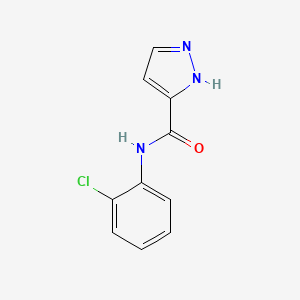

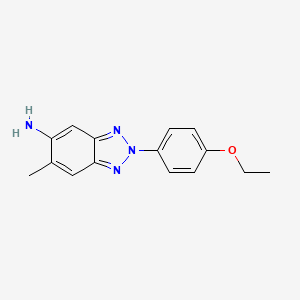

相似化合物的比较

Similar Compounds

4-(4-Dimethylaminophenyl)pyridine: This compound has a dimethylamino group instead of a methoxy group, which can affect its electronic properties and reactivity.

4-Methoxyphenyl derivatives: Other compounds with a 4-methoxyphenyl group, such as 4-methoxyphenylacetic acid, share some similarities in terms of their chemical behavior.

Uniqueness

4-(4-Methoxyphenyl)pyridine is unique due to the combination of the methoxyphenyl group and the pyridine ring. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industry.

属性

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(4-Methoxyphenyl)pyridine in coordination chemistry?

A1: 4-(4-Methoxyphenyl)pyridine serves as a precursor to bidentate ligands. After demethylation of the methoxy group, it transforms into a bridging ligand with a pyridyl and a phenolate donor. These donors enable the formation of both mono and binuclear complexes with metals like molybdenum and tungsten. []

Q2: How does N-methylation impact the electrochemical properties of metal complexes containing 4-(4-Methoxyphenyl)pyridine derivatives?

A2: Studies using cyclic voltammetry revealed that N-methylation of the pyridyl group in molybdenum complexes containing demethylated 4-(4-Methoxyphenyl)pyridine derivatives leads to an anodic shift in the 16e-17e reduction potential. Interestingly, the magnitude of this shift varies depending on the specific structure of the derivative, highlighting the impact of ligand structure on the electronic properties of the metal complex. []

Q3: What are the potential applications of 4-(4-Methoxyphenyl)pyridine derivatives in materials science?

A3: Researchers have explored the use of N-methylpyridinium-4-phenolate betaine dyes, synthesized from 4-(4-Methoxyphenyl)pyridine, as potential solvatochromic dyes. These dyes exhibit a shift in their UV-Vis absorption spectra depending on the solvent polarity, making them interesting candidates for applications such as sensors or molecular probes. []

Q4: Have any biological activities been reported for compounds derived from 4-(4-Methoxyphenyl)pyridine?

A4: While not directly related to 4-(4-Methoxyphenyl)pyridine, researchers have synthesized a series of pyrido[2,3-d]pyrimidine derivatives starting from a 4-(4-Methoxyphenyl)pyridine precursor. Notably, some of these synthesized compounds exhibited significant antifungal activity in vitro. This finding suggests that further exploration of 4-(4-Methoxyphenyl)pyridine derivatives as potential scaffolds for medicinal chemistry could be worthwhile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)